Ethyl5-methyloctanoate
Description
Ethyl 5-methyloctanoate (CAS: Not explicitly provided in evidence) is a branched-chain ester derived from 5-methyloctanoic acid and ethanol. Its molecular structure features an eight-carbon backbone (octanoate) with a methyl substituent at the fifth carbon and an ethyl ester group at the terminal position. For instance, ethyl esters are commonly synthesized via acid-catalyzed esterification or nucleophilic acyl substitution, as seen in the synthesis of Ethyl 5-(dimethylamino)-2-...pentanoate . Applications of such esters span flavoring agents, fragrances, and intermediates in organic synthesis, though specific uses for Ethyl 5-methyloctanoate require further empirical validation.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
ethyl 5-methyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(3)8-6-9-11(12)13-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
UGGCTWGYIPIKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyloctanoate can be synthesized through the esterification of 5-methyloctanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
5-methyloctanoic acid+ethanolH2SO4Ethyl 5-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-methyloctanoate involves similar principles but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 5-methyloctanoate can be hydrolyzed back to 5-methyloctanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 5-methyloctanoic acid and ethanol.
Reduction: 5-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 5-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor, as well as in the production of biodiesel as a component of fatty acid methyl esters.
Mechanism of Action
The mechanism of action of ethyl 5-methyloctanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 5-methyloctanoic acid and ethanol. These products can then enter various metabolic pathways. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Metabolic Pathways: The resulting 5-methyloctanoic acid can be further metabolized through β-oxidation, while ethanol can be processed via alcohol dehydrogenase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Ethyl 5-methyloctanoate shares a core ester functional group with the compounds in the evidence but differs in substituent complexity and branching:
Key Differences :
- Ethyl 5-methyloctanoate lacks the aromatic rings, heterocycles, or polar substituents (e.g., amines, alkynes) present in the compared compounds. This reduces its polarity and reactivity compared to , and .
- The linear alkyl chain in Ethyl 5-methyloctanoate contrasts with the diphenyl or heterocyclic moieties in and , which confer rigidity and π-π interaction capabilities.
Physicochemical Properties
While explicit data for Ethyl 5-methyloctanoate is absent, trends can be extrapolated:
Spectroscopic Differentiation :
- NMR: Ethyl 5-methyloctanoate would exhibit simple alkyl proton signals (δ 0.8–1.5 ppm) and an ester carbonyl signal (~δ 170 ppm in ¹³C NMR). In contrast, shows complex aromatic proton splitting (δ 7.1–7.7 ppm) and additional methoxy signals (δ 3.7 ppm) .
- IR : The ester C=O stretch (~1740 cm⁻¹) is common, but compounds like would show alkyne C≡C stretches (~2100 cm⁻¹) .
Analytical and Regulatory Considerations
Substances like Ethyl 5-methyloctanoate require characterization via GC-MS, NMR, and IR for identification, as outlined in . Regulatory compliance (e.g., REACH) necessitates rigorous documentation of synthesis pathways and impurity profiles, particularly for esters used in consumer products .
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